molecular formula C24H19ClN2O5S B3014441 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866591-08-4

2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B3014441
CAS No.: 866591-08-4
M. Wt: 482.94
InChI Key: WVJAVVVHYZNTEK-UHFFFAOYSA-N
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Description

The compound 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a quinoline-based molecule featuring a benzenesulfonyl group at position 3, a chloro substituent at position 6 of the quinoline core, and an N-(4-methoxyphenyl)acetamide side chain. The molecule’s reactivity and properties are influenced by its sulfonyl group, chloro substituent, and methoxy-modified acetamide moiety .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c1-32-18-10-8-17(9-11-18)26-23(28)15-27-14-22(33(30,31)19-5-3-2-4-6-19)24(29)20-13-16(25)7-12-21(20)27/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJAVVVHYZNTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro-substituted quinoline ring may also play a role in binding to biological targets, while the methoxyphenylacetamide moiety can enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Feature Target Compound Analog 1 () Analog 2 ()
Position 3 Benzenesulfonyl 4-Chlorobenzenesulfonyl Benzenesulfonyl
Position 6 Chloro (-Cl) Ethyl (-CH₂CH₃) Ethyl (-CH₂CH₃)
Acetamide Aryl Group 4-Methoxyphenyl (-OCH₃) 3-Methylphenyl (-CH₃) 4-Chlorophenyl (-Cl)
Electronic Effects Moderate EWG (Cl), Strong EDG (OCH₃) Strong EWG (Cl), Weak EDG (CH₃) Moderate EWG (Cl), EWG (Cl)
Potential Bioactivity Unreported; inferred stability from -OCH₃ Likely enhanced reactivity from -Cl Reduced solubility from -Cl

Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Biological Activity

The compound 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, starting from 6-chloro-4-oxoquinoline and benzenesulfonyl chloride. The reaction conditions often include the use of bases to facilitate the formation of the desired product. The final product can be purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Antimicrobial Properties

Research indicates that compounds with structural similarities to 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide exhibit significant antimicrobial activities. For instance, derivatives of quinoline have been shown to possess potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anticancer Activity

Studies on related compounds suggest that they may inhibit cancer cell proliferation through multiple pathways. The compound's structure allows it to interact with cellular targets involved in cell cycle regulation and apoptosis. In vitro tests have demonstrated that similar quinoline derivatives can induce cell death in glioma cells by activating pathways such as necroptosis and autophagy, while sparing normal cells .

The biological activity of this compound may be attributed to its ability to interfere with specific enzyme functions or cellular signaling pathways. Molecular docking studies have suggested that it can bind effectively to targets such as the serine protease NS3/NS4A, which is crucial in viral replication processes . This interaction could potentially inhibit viral infections, including hepatitis C.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of quinoline-based compounds against a panel of bacterial strains. The results indicated that compounds similar to 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against MRSA and E. coli .

Case Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer potential of quinoline derivatives, it was found that one derivative significantly inhibited tumor growth in xenograft models. The mechanism was linked to the downregulation of key survival pathways in cancer cells, suggesting a promising therapeutic avenue for further exploration .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AntimicrobialQuinoline derivativesEffective against MRSA, E. coli
AnticancerQuinoline derivativesInduces apoptosis in glioma cells
Viral InhibitionNS3/NS4A inhibitorsReduces viral replication

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